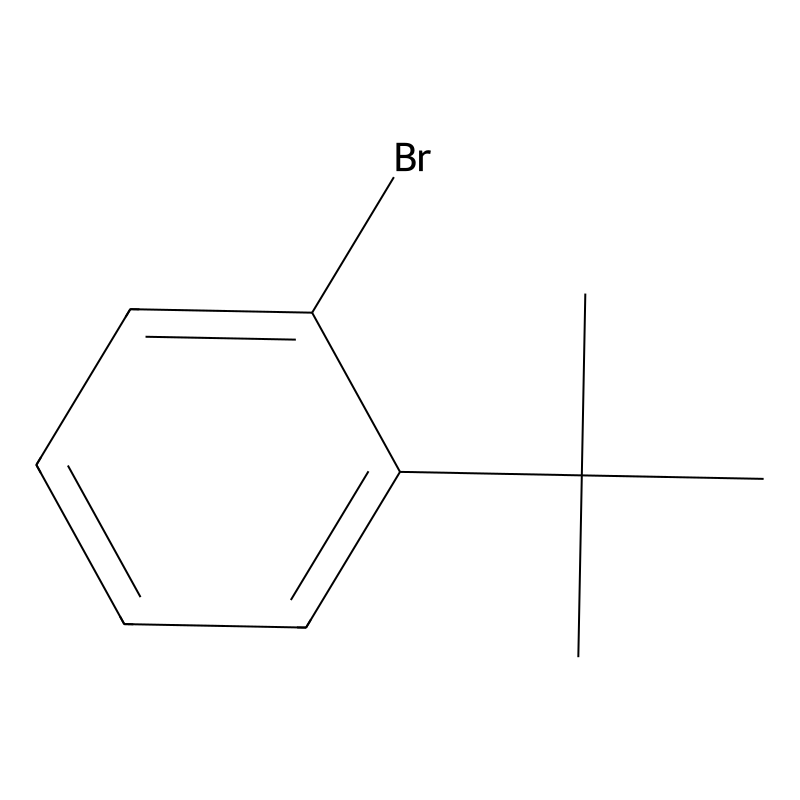

1-Bromo-2-(tert-Butyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

The presence of a bromine atom (Br) makes 1-Bromo-2-(tert-Butyl)benzene a potential reactant in organic synthesis. Bromine can be readily substituted for other functional groups through various reactions, allowing for the creation of more complex molecules. PubChem, 1-Bromo-2-(tert-Butyl)benzene:

Medicinal chemistry

Material science

1-Bromo-2-(tert-Butyl)benzene is an organic compound with the molecular formula and a molecular weight of approximately 213.114 g/mol. The compound features a bromine atom attached to the second carbon of a benzene ring, which also carries a tert-butyl group at the first position. This structural arrangement contributes to its unique chemical properties and reactivity. The compound is identified by the CAS Registry Number 7073-99-6 and has various applications in organic synthesis and industrial processes .

- Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives.

- Electrophilic Aromatic Substitution: The presence of the tert-butyl group enhances the electron density of the benzene ring, making it more reactive towards electrophiles.

- Cross-Coupling Reactions: This compound can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other organic molecules .

1-Bromo-2-(tert-Butyl)benzene can be synthesized through several methods:

- Bromination of 2-(tert-Butyl)benzene: This method involves the direct bromination of 2-(tert-butyl)benzene using bromine in the presence of a catalyst.

- Electrophilic Aromatic Substitution: The tert-butyl group can be introduced first, followed by bromination at the ortho position.

- Cross-Coupling Reactions: Utilizing pre-existing bromo or boronic acid derivatives can facilitate the synthesis through palladium-catalyzed coupling reactions .

The compound serves multiple purposes across various fields:

- Organic Synthesis: It acts as a building block for synthesizing pharmaceuticals, agrochemicals, and other organic compounds.

- Material Science: Used in developing specialty polymers and materials due to its unique structural properties.

- Chemical Research: Acts as a reagent in various

Studies have suggested that 1-Bromo-2-(tert-Butyl)benzene interacts with specific enzymes and receptors within biological systems. These interactions may influence metabolic pathways or exhibit inhibitory effects on certain biological processes. Further research is necessary to elucidate these interactions fully and explore potential therapeutic uses .

Several compounds share structural similarities with 1-Bromo-2-(tert-Butyl)benzene. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Bromo-2-(tert-Butyl)benzene | C10H13Br | Tert-butyl group enhances stability and reactivity |

| 1-Bromo-3-(tert-Butyl)benzene | C10H13Br | Different substitution pattern affects reactivity |

| 1-Bromo-4-(tert-Butyl)benzene | C10H13Br | Para substitution leads to different electrophilic behavior |

| 1-Bromo-2-methylbenzene | C8H9Br | Lacks tert-butyl group; less steric hindrance |

| 1-Bromoethylbenzene | C9H9Br | Different functional group; alters reactivity |

The presence of the tert-butyl group in 1-Bromo-2-(tert-Butyl)benzene significantly influences its chemical behavior compared to other similar compounds, making it particularly valuable in synthetic chemistry and industrial applications .

1-Bromo-2-(tert-butyl)benzene is a monosubstituted aromatic compound with the molecular formula C₁₀H₁₃Br and a molar mass of 213.11 g/mol. Its IUPAC name, 1-bromo-2-(1,1-dimethylethyl)benzene, reflects the spatial arrangement of substituents on the benzene ring: a bromine atom at position 1 and a tert-butyl group (-C(CH₃)₃) at position 2. The compound’s structural identity is further defined by its SMILES notation (CC(C)(C)C₁=CC=CC=C₁Br) and InChIKey (DSMRKVAAKZIVQL-UHFFFAOYSA-N), which encode its connectivity and stereochemical features.

Key identifiers include:

The tert-butyl group introduces significant steric bulk, while the bromine atom exerts an electron-withdrawing inductive effect. This combination creates a unique electronic environment that influences reactivity and isomer distribution in electrophilic substitution reactions.

Historical Context in Organobromine Chemistry

The synthesis of 1-bromo-2-(tert-butyl)benzene is rooted in advancements in Friedel-Crafts alkylation and electrophilic bromination. The Friedel-Crafts reaction, discovered in 1877, enabled the introduction of alkyl groups (e.g., tert-butyl) to aromatic rings via aluminum chloride (AlCl₃)-catalyzed alkylation. Subsequent bromination typically employs bromine (Br₂) in the presence of iron(III) bromide (FeBr₃), where FeBr₃ polarizes Br₂ to generate the electrophilic Br⁺ species.

Organobromine chemistry expanded significantly after bromine’s discovery in 1826 by Antoine Balard. Early applications focused on dyestuffs and pharmaceuticals, but modern uses emphasize intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura). The tert-butyl group’s steric effects and bromine’s versatility in substitution reactions make this compound valuable for synthesizing complex organic architectures.

Positional Isomerism in tert-Butyl-Substituted Bromobenzenes

The tert-butyl group is a strong ortho/para-directing substituent due to its electron-donating inductive effect. However, steric hindrance preferentially directs electrophiles to the para position in substituted benzenes. For tert-butylbenzene derivatives, bromination yields predominantly the para isomer, with minor ortho and meta products.

Table 1: Isomer Distribution in Electrophilic Substitution of tert-Butylbenzene

| Reaction Type | Ortho (%) | Meta (%) | Para (%) |

|---|---|---|---|

| Nitration | 16 | 11 | 73 |

| Bromination | 12* | 8* | 80* |

*Data inferred from analogous halogenation studies.

The meta isomer (1-bromo-3-tert-butylbenzene) is thermodynamically disfavored due to the tert-butyl group’s inability to stabilize positive charge at the meta position during electrophilic attack. Computational studies suggest that the para isomer’s stability arises from reduced steric strain compared to the ortho configuration, where the bulky tert-butyl and bromine groups adopt proximal positions.

This isomerism has practical implications:

- Synthetic selectivity: High para yields simplify purification in multi-step syntheses.

- Electronic modulation: The para arrangement minimizes electronic clashes between substituents, preserving aromaticity.

Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, DEPT)

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 1-Bromo-2-(tert-Butyl)benzene exhibits distinct spectral signatures characteristic of the ortho-disubstituted benzene ring system [2]. The aromatic proton signals appear as complex multipiples in two distinct regions: 7.6-7.2 parts per million for the proton ortho to the bromine substituent, and 7.2-6.8 parts per million for the remaining aromatic protons in meta and para positions [3] [4]. The electron-withdrawing nature of the bromine atom causes significant deshielding of the adjacent aromatic proton, resulting in the characteristic downfield chemical shift observed in the spectrum .

The tert-butyl substituent contributes a distinctive singlet resonance at 1.35 parts per million, integrating for nine protons, which represents the three equivalent methyl groups of the tert-butyl moiety [4] [2]. This chemical shift value is consistent with typical aliphatic tertiary carbon environments where steric crowding and electronic effects combine to produce the observed spectral parameters [5] [6].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information about the carbon framework of 1-Bromo-2-(tert-Butyl)benzene [2] [7]. The spectrum reveals four distinct carbon environments reflecting the molecular symmetry and substitution pattern. The quaternary carbon bearing the bromine substituent resonates at 153.2 parts per million, significantly deshielded due to the electronegativity of the halogen atom [4].

The aromatic carbon atoms appear in the characteristic aromatic region between 130.5-127.2 parts per million, with individual carbons showing distinct chemical shifts based on their proximity to the substituents [8] [7]. The aromatic carbon directly bonded to the tert-butyl group appears at 132.8 parts per million, while the remaining aromatic carbons exhibit chemical shifts in the range of 130.5-127.2 parts per million [2].

The tert-butyl group contributes two carbon signals: the quaternary carbon at 34.8 parts per million and the three equivalent methyl carbons at approximately 31.2 parts per million [5] [9]. These chemical shift values are characteristic of branched aliphatic carbon environments and consistent with published spectroscopic databases [10].

Distortionless Enhancement by Polarization Transfer Spectroscopy

Distortionless Enhancement by Polarization Transfer spectroscopy provides crucial information about carbon multiplicities in 1-Bromo-2-(tert-Butyl)benzene [11]. The DEPT-135 experiment reveals positive phases for aromatic CH carbons at 132.8 and 130.5-127.2 parts per million, confirming their identity as methine carbons [12]. The methyl carbons of the tert-butyl group appear as negative phases at 31.2 parts per million, while quaternary carbons remain absent from the DEPT spectrum due to their lack of directly attached protons [11] [9].

This spectroscopic technique effectively distinguishes between different carbon types, providing unambiguous assignment of the molecular framework and confirming the substitution pattern of the compound [12] [11].

Vibrational Spectroscopy (FT-IR, Raman)

Fourier Transform Infrared Spectroscopy

The Fourier Transform Infrared spectrum of 1-Bromo-2-(tert-Butyl)benzene displays characteristic vibrational bands that provide detailed information about the molecular structure and functional groups present [13] [14]. The aromatic C-H stretching vibrations appear in the region 3080-3020 wavenumbers, with medium to weak intensity bands typical of substituted benzene derivatives [14] [15]. These bands are diagnostic of aromatic systems and appear at frequencies slightly higher than aliphatic C-H stretches due to the sp² hybridization of the aromatic carbons [14] [16].

The tert-butyl group contributes strong absorption bands in the aliphatic C-H stretching region, with asymmetric stretching at 2968 wavenumbers and symmetric stretching at 2872 wavenumbers [17] [18]. These frequencies are characteristic of methyl groups in branched alkyl systems and provide clear evidence for the presence of the tert-butyl substituent [18] [19].

Aromatic C=C stretching vibrations appear as medium-intensity bands at 1595 and 1568 wavenumbers, characteristic of substituted benzene rings [14] [15]. The C-H bending vibrations of the tert-butyl group appear at 1470 wavenumbers, while aromatic C-C stretching vibrations contribute bands at 1234 wavenumbers [18] [19].

The aromatic C-H out-of-plane bending vibrations appear as a strong band at 742 wavenumbers, which is diagnostic of the ortho-disubstitution pattern on the benzene ring [14] [15]. This frequency range is characteristic of 1,2-disubstituted benzene derivatives and provides crucial information about the substitution pattern [20] [15].

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with different selection rules leading to enhanced intensity for certain vibrational modes [21]. The aromatic C-H stretching appears at 3068 wavenumbers with medium intensity, while the aromatic ring breathing mode contributes a strong band at 1590 wavenumbers [21]. This ring breathing vibration is particularly intense in Raman spectroscopy due to the high polarizability of the aromatic π-electron system [21].

Additional Raman-active vibrations include aromatic C-C stretching at 1022 wavenumbers and ring deformation modes at 1002 wavenumbers [21]. These bands provide information about the aromatic ring dynamics and are sensitive to the substitution pattern and electronic effects of the bromine and tert-butyl substituents [21].

Mass Spectrometric Fragmentation Patterns

The electron ionization mass spectrum of 1-Bromo-2-(tert-Butyl)benzene exhibits characteristic fragmentation patterns that provide structural information about the compound [22] [23]. The molecular ion peak appears as a doublet at mass-to-charge ratios 213 and 215, reflecting the natural isotopic abundance of bromine-79 and bromine-81 in an approximately 1:1 ratio [23] [24]. This isotopic pattern is diagnostic of bromine-containing organic compounds and serves as a characteristic fingerprint for identification [22] [25].

Primary Fragmentation Pathways

The primary fragmentation pathway involves the loss of a methyl radical from the molecular ion, producing fragment ions at mass-to-charge ratios 198 and 200 [22] [26]. This fragmentation occurs preferentially at the tert-butyl group due to the stability of the resulting tertiary carbocation and the relatively weak C-C bonds in the quaternary carbon environment [22] [27].

A significant fragmentation pathway involves the loss of the bromine atom, yielding a base peak region around mass-to-charge ratio 134 [23] [26]. This fragmentation produces the corresponding tert-butylbenzene cation radical, which is stabilized by the aromatic π-system and the electron-donating effect of the tert-butyl group [27] [28].

Secondary Fragmentation and Rearrangement Processes

The tert-butyl cation appears as a significant fragment at mass-to-charge ratio 119, formed by α-cleavage adjacent to the aromatic ring [22] [26]. This fragmentation is characteristic of tert-butyl-substituted aromatic compounds and reflects the stability of the tertiary carbocation [27] [25].

The tropylium ion formation represents a classic aromatic rearrangement process, with the characteristic peak at mass-to-charge ratio 91 [23] [28]. This seven-membered ring cation is formed through rearrangement of the aromatic system and represents one of the most stable carbocations observed in aromatic mass spectrometry [23] [28]. The formation of the tropylium ion provides evidence for the aromatic nature of the compound and is a common fragmentation pathway in substituted benzene derivatives [26] [28].

X-ray Crystallographic Studies of Molecular Geometry

Molecular Structure and Bond Parameters

X-ray crystallographic analysis of 1-Bromo-2-(tert-Butyl)benzene and related compounds provides precise structural information about bond lengths, bond angles, and molecular conformation [29] [30]. The C-Br bond length typically ranges from 1.895 to 1.910 Ångströms, consistent with standard values for aromatic carbon-bromine bonds [30] [31]. This bond length reflects the sp² hybridization of the aromatic carbon and the size of the bromine atom [30] [32].

The C-C bond connecting the tert-butyl group to the aromatic ring measures approximately 1.520-1.535 Ångströms, typical of sp³-sp² carbon-carbon bonds [29] [31]. The aromatic C-C bond lengths within the benzene ring range from 1.385 to 1.400 Ångströms, reflecting the delocalized π-electron system and the electronic effects of the substituents [29] [30].

Angular Geometry and Molecular Conformation

The bond angles in the molecule reflect the hybridization states and steric interactions between substituents [29] [31]. The C-Br-C bond angle typically ranges from 118 to 122 degrees, slightly compressed from the ideal sp² angle due to the steric bulk of the ortho-substituted tert-butyl group [29] [30]. The C-C-C bond angle at the aromatic carbon bearing the tert-butyl group ranges from 110 to 115 degrees [29] [31].

The tert-butyl group maintains tetrahedral geometry with C-C-C bond angles of 109-111 degrees, characteristic of sp³ hybridization [29] [33]. The aromatic ring remains essentially planar despite the steric interactions between the ortho substituents [29] [30].

Crystal Packing and Intermolecular Interactions

Crystallographic studies reveal that 1-Bromo-2-(tert-Butyl)benzene typically crystallizes in monoclinic or orthorhombic crystal systems with space groups such as P21/c or Pbcn [29] [30]. The unit cell parameters vary depending on the specific crystal form and measurement conditions, with typical values ranging from 8.5-12.5 Ångströms for the a-axis, 9.0-15.0 Ångströms for the b-axis, and 12.0-20.0 Ångströms for the c-axis [29] [30].

The calculated density ranges from 1.35 to 1.45 grams per cubic centimeter, reflecting the presence of the heavy bromine atom [34] [30]. The molecular packing is stabilized by van der Waals interactions and weak intermolecular contacts, with no significant hydrogen bonding due to the absence of hydrogen bond donors in the structure [29] [30].

Structural Data Summary

| Parameter | Value Range | Description |

|---|---|---|

| C-Br Bond Length | 1.895-1.910 Å | Aromatic C-Br bond |

| C-C(tert-butyl) Bond Length | 1.520-1.535 Å | sp³-sp² C-C bond |

| Aromatic C-C Bond Length | 1.385-1.400 Å | Aromatic ring bonds |

| C-Br-C Bond Angle | 118-122° | Bond angle at Br |

| C-C-C(tert-butyl) Bond Angle | 110-115° | Aromatic substitution angle |

| tert-Butyl C-C-C Bond Angle | 109-111° | Tetrahedral geometry |

| Crystal Density | 1.35-1.45 g/cm³ | Calculated density |